Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-Benzodiazol-5-amine is a heterocyclic aromatic compound featuring a benzimidazole core with an amine functional group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and nucleophilic amine group enable diverse functionalization, facilitating the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility is further demonstrated in coordination chemistry, where it can act as a ligand for metal complexes. High purity grades are available to meet stringent research and industrial requirements, supporting precise and reproducible results in advanced chemical processes.
1H-1,3-benzodiazol-5-amine structure
1H-1,3-benzodiazol-5-amine structure
Product Name:1H-1,3-benzodiazol-5-amine
CAS No:934-22-5
MF:C7H7N3
MW:133.150580644608
MDL:MFCD00465258
CID:806600
PubChem ID:253660004
Update Time:2025-06-12

1H-1,3-benzodiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-BENZOIMIDAZOL-5-YLAMINE
    • 1H-1,3-Benzimidazol-5-amine
    • 1H-Benzimidazol-6-amine
    • 3H-Benzoimidazol-5-Ylamine
    • 5-Aminobenzimidazole
    • 5-AMinobenzotriazole
    • 6-AMINO-1H-BENZIMIDAZOLE
    • 1H-1,3-Benzodiazol-6-amine
    • 1H-Benzo[d]imidazol-5-amine
    • 6-Aminobenzimidazole
    • NSC 231612
    • 1H-Benzimidazol-5-amine
    • 1H-Benzo[d]imidazol-6-amine
    • 1H-1,3-benzodiazol-5-amine
    • Benzimidazole, 6-amino-
    • BENZIMIDAZOLE, 5-AMINO-
    • Benzimidazol-5-ylamine
    • Benzimidazol-5-amine
    • 5-amino-1h-benzimidazole
    • 1H-benzimidazol-5-ylamine
    • 5-AMINO-1H-
    • 1H-Benzimidazol-5-amine (9CI)
    • Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
    • Benzimidazole, 5-amino- (8CI)
    • 3H-Benzo[d]imidazol-5-amine
    • SCHEMBL115965
    • DTXSID70239406
    • MFCD00465258
    • 5-AMINO-1H-BENZOIMIDAZOLE
    • MFCD00831692
    • F2158-1066
    • 2P-043
    • NCGC00184564-01
    • A2605
    • 3H-benzimidazol-5-ylamine
    • CHEMBL1617811
    • BENZIMIDAZOLE, 5(OR 6)-AMINO-
    • Oprea1_342288
    • BCP11467
    • 55299-95-1
    • 5-aminobenzimidazole, AldrichCPR
    • 1H-benzoimidazol-5-amine
    • DTXCID50161897
    • 5-aminobenzimdazole
    • 6-Aminobenzimidazole, 95%
    • 934-22-5
    • UNII-7L7289019S
    • (1H-benzimidazol-5yl) amine
    • NSC-231612
    • Oprea1_610116
    • BDBM50455561
    • NSC231612
    • 5-amino-1H-benzo[d]imidazole
    • CS-0096864
    • 1H-Benzimidazol-6-amine #
    • 5-amino benzimidazole
    • J-519689
    • 3H-benzimidazol-5-amine
    • SY002960
    • Z1741960823
    • 1H-benzimidazole-6-amine
    • 7L7289019S
    • EN300-57442
    • STK731665
    • AC-2803
    • 5-amino-benzimidazole
    • F11742
    • 1H-1 pound not3-Benzimidazol-5-amine
    • AKOS000111798
    • AMINOBENZIMIDAZOLE, 5-
    • NCGC00184564-02
    • benzimidazolamine
    • AKOS003574217
    • NS00039556
    • AH-034/32844026
    • Q27268505
    • 3H-BENZO(D)IMIDAZOL-5-AMINE
    • 1H-benzimidazol-5-amine dihydrochloride
    • PS-4509
    • ALBB-023267
    • 5-aminobenzimidazol
    • BBL011727
    • EINECS 213-279-0
    • MDL: MFCD00465258
    • Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
    • InChI Key: WFRXSXUDWCVSPI-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C=2)N)NC=1

Computed Properties

  • Exact Mass: 133.06400
  • Monoisotopic Mass: 133.063997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.367
  • Melting Point: 162.0 to 167.0 deg-C
  • Boiling Point: 222°C/3.5mmHg(lit.)
  • Flash Point: 273.2℃
  • PSA: 54.70000
  • LogP: 1.72630
  • λmax: 300(EtOH)(lit.)

1H-1,3-benzodiazol-5-amine Security Information

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1H-1,3-benzodiazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, rt
Reference
Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) ,  Rhodium ,  Silica Solvents: Water ;  7 - 30 min, 110 °C
Reference
Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water
Zhou, Junjie; Li, Yunong; Sun, Hong-bin; Tang, Zhike; Qi, Li; et al, Green Chemistry, 2017, 19(14), 3400-3407

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ;  25 min, 110 °C
Reference
Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes
Bao, Hongjie; Li, Yunong; Liu, Lei; Ai, Yongjian; Zhou, Junjie; et al, Chemistry - A European Journal, 2018, 24(54), 14418-14424

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide ,  Graphene (oxide) Solvents: Methanol ;  90 °C
Reference
Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions
Sun, Hong-bin; Ai, Yongjian; Li, Dong; Tang, Zhike; Shao, Zixing; et al, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  15 h, 50 bar, 120 °C
Reference
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarin
El Kihel, Abdellatif; Benchidmi, Mohamed; Essassi, El Mokhtar; Bauchat, Patrick; Danion-Bougot, Renee, Synthetic Communications, 1999, 29(14), 2435-2445

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Methanol ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Reference
Preparation of pyrazine derivatives as FXIa inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Reference
Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents
Ke, Yazhen; Zhi, Xiaoyan; Yu, Xiang; Ding, Guodong; Yang, Chun; et al, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 - 3 h, rt
Reference
Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles
Banks, Elizabeth C.; Doughty, Stephen W.; Toms, Steven M.; Wheelhouse, Richard T.; Nicolaou, Anna, FEBS Journal, 2007, 274(1), 287-299

Production Method 10

Reaction Conditions
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ;  5 min, rt
Reference
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature
Jang, Mingyeong; Lim, Taeho ; Park, Byoung Yong; Han, Min Su, Journal of Organic Chemistry, 2022, 87(2), 910-919

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) ,  Tin oxide (SnO2) (carbon supported) Solvents: Methanol ;  60 min, 110 °C
Reference
Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction
Qi, Li; Li, Yunong; Liu, Lei; Zhou, Junjie; Ai, Yongjian; et al, ChemistrySelect, 2017, 2(27), 8288-8295

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ;  8 h, 1 MPa, 100 °C
Reference
Chemoselective hydrogenation of functionalized nitroarenes using MOF-derived Co-based catalysts
Wang, Xi; Li, Yingwei, Journal of Molecular Catalysis A: Chemical, 2016, 420, 56-65

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) ,  Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ;  10 h, 100 °C
Reference
Efficient and highly selective iron-catalyzed reduction of nitroarenes
Jagadeesh, Rajenahally V.; Wienhoefer, Gerrit; Westerhaus, Felix A.; Surkus, Annette-Enrica; Pohl, Marga-Martina; et al, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol ,  Water ;  2 h, 72 - 76 °C
Reference
Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor
Penieres-Carrillo, Jose-Guillermo; Rios-Guerra, Hulme; Perez-Flores, Javier; Rodriguez-Molina, Braulio; Torres-Reyes, Angeles; et al, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ;  60 min, 110 °C
Reference
Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water
Ai, Yongjian ; Liu, Lei; Zhang, Cheng; Qi, Li; He, Mengqi; et al, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ;  60 min, 110 °C
Reference
Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics
Ai, Yongjian; Liu, Lei; Jing, Ke; Qi, Li; Fan, Zhibo; et al, Nano-Structures & Nano-Objects, 2017, 10, 116-124

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide ,  Water ;  10 h, 300 - 350 psi, 150 °C
Reference
Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor
Xue, Chengwen; Li, Jiesheng; Lee, Jin Ping; Zhang, Ping; Wu, Jie, Reaction Chemistry & Engineering, 2019, 4(2), 346-350

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Synthesis, 2006, (19), 3316-3340

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  rt; 30 min, rt
Reference
Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Organic Letters, 2005, 7(22), 5087-5090

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ;  60 - 70 °C
Reference
Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates
, World Intellectual Property Organization, , ,

1H-1,3-benzodiazol-5-amine Raw materials

1H-1,3-benzodiazol-5-amine Preparation Products

1H-1,3-benzodiazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Order Number:A11004
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:29
Price ($):394.0
Email:sales@amadischem.com

Additional information on 1H-1,3-benzodiazol-5-amine

Comprehensive Overview of 1H-1,3-benzodiazol-5-amine (CAS No. 934-22-5): Properties, Applications, and Industry Insights

1H-1,3-benzodiazol-5-amine (CAS No. 934-22-5), also known as 5-amino-1H-benzimidazole, is a heterocyclic organic compound with significant relevance in pharmaceutical and material science research. This compound belongs to the benzimidazole family, a class of molecules widely studied for their diverse biological activities and industrial applications. The growing interest in benzimidazole derivatives stems from their unique structural features, which enable interactions with various biological targets and materials.

In recent years, 1H-1,3-benzodiazol-5-amine has gained attention in drug discovery due to its potential as a building block for small molecule therapeutics. Researchers are particularly interested in its role as a precursor for kinase inhibitors and antimicrobial agents, addressing current healthcare challenges like antibiotic resistance and cancer treatment. The compound's molecular structure, featuring both an amino group and a benzimidazole core, allows for versatile chemical modifications, making it valuable for medicinal chemistry applications.

The physical and chemical properties of 934-22-5 contribute to its utility across multiple domains. With a molecular weight of 133.15 g/mol and characteristic aromatic stability, this compound exhibits favorable solubility characteristics in polar organic solvents, facilitating its use in various synthetic protocols. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed for its identification and purity assessment, ensuring quality control in research applications.

Beyond pharmaceuticals, 1H-1,3-benzodiazol-5-amine finds applications in material science and organic electronics. Its electron-rich structure makes it a candidate for developing conductive polymers and organic semiconductors, aligning with the growing demand for sustainable electronic materials. This dual applicability in life sciences and advanced materials positions the compound as a valuable asset in contemporary research and development.

The synthesis of CAS No. 934-22-5 typically involves multi-step organic reactions, with researchers continuously optimizing green chemistry approaches to improve yield and reduce environmental impact. Recent advancements in catalytic methods and microwave-assisted synthesis have shown promise for more efficient production of this benzimidazole derivative, addressing industry needs for cost-effective and scalable processes.

Quality control and regulatory compliance are crucial aspects when working with 1H-1,3-benzodiazol-5-amine. Reputable suppliers provide comprehensive analytical certificates and safety data sheets, ensuring researchers can confidently incorporate this compound into their work. Proper storage conditions, typically in cool, dry environments protected from light, help maintain the compound's stability over extended periods.

Emerging research directions for 934-22-5 include its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs), reflecting the compound's versatility in addressing current biomedical challenges. The scientific community continues to explore novel derivatives and applications, contributing to the growing body of literature on this pharmacologically active scaffold.

For researchers considering 1H-1,3-benzodiazol-5-amine for their projects, understanding its structure-activity relationships and reactivity patterns is essential. The compound's amino group offers opportunities for selective functionalization, while the benzimidazole core provides a stable platform for further molecular design. These characteristics make it particularly valuable for hit-to-lead optimization in drug discovery programs.

The commercial availability of CAS No. 934-22-5 from specialized chemical suppliers has facilitated its adoption across research institutions and pharmaceutical companies. When sourcing this compound, researchers should prioritize suppliers with demonstrated expertise in heterocyclic compounds and robust quality assurance processes to ensure reliable experimental results.

As the scientific community continues to face challenges in drug development and material innovation, compounds like 1H-1,3-benzodiazol-5-amine remain at the forefront of research efforts. Its balanced combination of synthetic accessibility and functional versatility ensures its ongoing relevance in addressing contemporary scientific questions and technological needs across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
A11004
Purity:99%
Quantity:100g
Price ($):394.0
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